molecular formula C12H20O3 B13606039 1-(Tetrahydro-2h-pyran-4-yl)cyclohexane-1-carboxylic acid

1-(Tetrahydro-2h-pyran-4-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13606039
M. Wt: 212.28 g/mol
InChI Key: SXSPEDJNGFNFRQ-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with tetrahydropyran-4-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tetrahydropyran ring provides additional stability and rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar in structure but with an ethanone group instead of a carboxylic acid group.

    Tetrahydro-2H-pyran-4-carboxylic acid: Lacks the cyclohexane ring but contains the tetrahydropyran and carboxylic acid groups.

    Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

1-(Tetrahydro-2H-pyran-4-yl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the tetrahydropyran ring, which imparts distinct chemical and physical properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

1-(oxan-4-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20O3/c13-11(14)12(6-2-1-3-7-12)10-4-8-15-9-5-10/h10H,1-9H2,(H,13,14)

InChI Key

SXSPEDJNGFNFRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCOCC2)C(=O)O

Origin of Product

United States

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